5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester
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Overview
Description
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrogen derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole-3-carboxylic acid ethyl ester: Similar structure but lacks the amino and p-tolyl groups.
5-Amino-1H-pyrazole-4-carbonitrile: Contains an amino group but differs in the substituents on the pyrazole ring.
1-Phenyl-3-carbethoxypyrazolone: Similar pyrazole core but with different substituents.
Uniqueness
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the amino, bromo, and p-tolyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H14BrN3O2 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3 |
InChI Key |
YHIRVSMJDGEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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